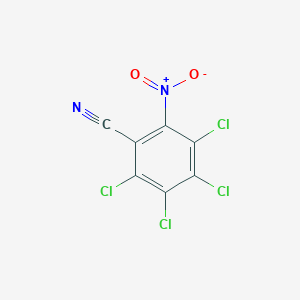![molecular formula C12H15N5O4S B14588205 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide CAS No. 61341-08-0](/img/structure/B14588205.png)
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide is a complex organic compound that features a sulfonylamino group, a propanoyl group, and an azide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with (S)-2-aminopropanoic acid to form the intermediate 2-[(4-methylphenyl)sulfonylamino]propanoyl chloride. This intermediate is then reacted with glycine to produce 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid. Finally, the acetic acid derivative is converted to the azide form using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines or alcohol derivatives.
Applications De Recherche Scientifique
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive azide group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide involves its reactive azide group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, making the compound useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction partners.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-methylphenyl)sulfonylamino]propanoyl chloride
- 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid
- 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl amine
Uniqueness
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide is unique due to its azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications requiring specific and efficient reactions.
Propriétés
Numéro CAS |
61341-08-0 |
|---|---|
Formule moléculaire |
C12H15N5O4S |
Poids moléculaire |
325.35 g/mol |
Nom IUPAC |
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide |
InChI |
InChI=1S/C12H15N5O4S/c1-8-3-5-10(6-4-8)22(20,21)16-9(2)12(19)14-7-11(18)15-17-13/h3-6,9,16H,7H2,1-2H3,(H,14,19)/t9-/m0/s1 |
Clé InChI |
FOKDILOFSPDXCN-VIFPVBQESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NCC(=O)N=[N+]=[N-] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



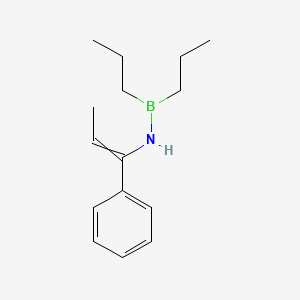
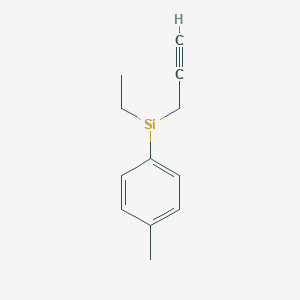
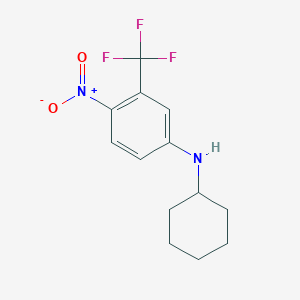
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
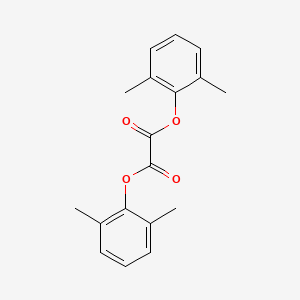
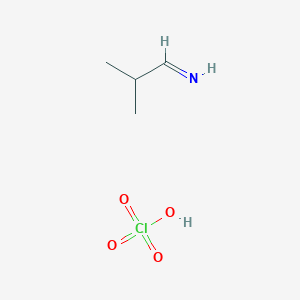
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
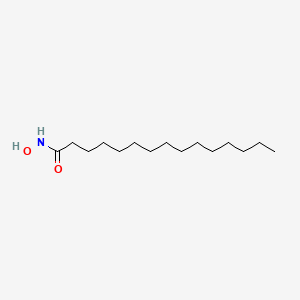
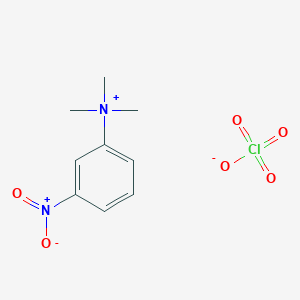
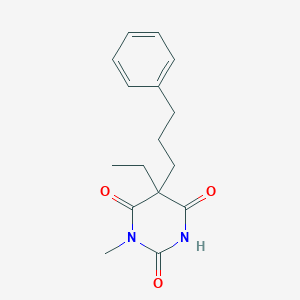
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
